molecular formula C9H11FN2O B15274211 (3S)-3-amino-3-(2-fluorophenyl)propanamide

(3S)-3-amino-3-(2-fluorophenyl)propanamide

Cat. No.: B15274211
M. Wt: 182.19 g/mol
InChI Key: JJVUNRDKIYVUFH-QMMMGPOBSA-N
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Description

(3S)-3-amino-3-(2-fluorophenyl)propanamide is an organic compound characterized by the presence of an amino group and a fluorophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-(2-fluorophenyl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and an appropriate amine.

    Formation of Intermediate: The intermediate is formed through a series of reactions, including condensation and reduction.

    Final Product: The final product, this compound, is obtained through purification and isolation techniques.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-amino-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Substitution of the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

(3S)-3-amino-3-(2-fluorophenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

    (3S)-3-amino-3-(2-chlorophenyl)propanamide: Similar structure with a chlorine atom instead of fluorine.

    (3S)-3-amino-3-(2-bromophenyl)propanamide: Similar structure with a bromine atom instead of fluorine.

    (3S)-3-amino-3-(2-iodophenyl)propanamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness: (3S)-3-amino-3-(2-fluorophenyl)propanamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

(3S)-3-amino-3-(2-fluorophenyl)propanamide

InChI

InChI=1S/C9H11FN2O/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1

InChI Key

JJVUNRDKIYVUFH-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)N)N)F

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)N)N)F

Origin of Product

United States

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